N,N-diethyl-1H-indazole-3-carboxamide
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Overview
Description
N,N-diethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-1H-indazole-3-carboxamide typically involves the reaction of indazole with diethylamine and a carboxylating agent. One common method includes the reaction of indazole with chloroformic acid diethyl ester in the presence of a base to form the desired carboxamide .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N,N-diethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the modulation of various cellular processes, including proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
1H-indazole-3-carboxamide: A structurally similar compound with different substituents.
N-substituted indazole-3-carboxamides: These compounds have various substituents at the nitrogen atom, leading to different biological activities.
Uniqueness: N,N-diethyl-1H-indazole-3-carboxamide is unique due to its specific diethyl substitution, which imparts distinct physicochemical properties and biological activities compared to other indazole derivatives .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
N,N-diethyl-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C12H15N3O/c1-3-15(4-2)12(16)11-9-7-5-6-8-10(9)13-14-11/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
CFASWLWXVQNNOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=NNC2=CC=CC=C21 |
Origin of Product |
United States |
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